molecular formula C17H19N3O3S B2426867 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164489-86-4

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2426867
CAS No.: 1164489-86-4
M. Wt: 345.42
InChI Key: FUMZIOITLHYODU-ZCXUNETKSA-N
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Description

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a pyrrolidine moiety and a benzo[d]thiazole derivative , which are significant for its biological interactions. The dioxopyrrolidine ring may enhance reactivity, while the substituted benzo[d]thiazole influences its pharmacological properties. The unique combination of these structural elements could confer distinct biological activities not observed in other similar compounds.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine and benzo[d]thiazole exhibit a range of antimicrobial activities. For instance, compounds related to this compound have shown potential against multidrug-resistant pathogens. A study on ethyl 3-oxo derivatives demonstrated antibacterial and anthelmintic effects, suggesting that similar structures may possess comparable properties .

Cytotoxicity

The compound's cytotoxic potential has been evaluated against various tumor cell lines. For example, derivatives of benzothiazole have been shown to selectively target tumorigenic cells while sparing normal cells. In vitro studies reported IC50 values indicating significant cytotoxicity against specific cancer cell lines . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Synthesis Methods

Synthesis of this compound typically involves:

  • Formation of the Amide Bond : This is crucial for linking the pyrrolidine and benzo[d]thiazole moieties.
  • Functional Group Modifications : Various synthetic routes allow for the introduction of substituents that enhance biological activity.

Case Studies

  • Antibacterial Activity : A study on similar pyrrolidine derivatives found effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
  • Cytotoxic Evaluation : In another investigation, compounds with similar structural features demonstrated selective cytotoxicity against MCF-7 breast cancer cells with a significant percentage inhibition compared to standard chemotherapeutics like cisplatin .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineAmino group + quinoline ringAntimalarial
Thiazolidinedione derivativesThiazole ringsAntidiabetic
Pyrrolidine derivativesPyrrolidine ringsNeuroprotective

The table above illustrates how structural variations influence biological activities across related compounds.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-19-12-8-10(2)7-11(3)16(12)24-17(19)18-13(21)9-20-14(22)5-6-15(20)23/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMZIOITLHYODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.